Ethyl 4-({4-ethoxy-3-[(phenylcarbonyl)amino]phenyl}sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({4-ethoxy-3-[(phenylcarbonyl)amino]phenyl}sulfonyl)piperazine-1-carboxylate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperazine ring, a sulfonyl group, and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({4-ethoxy-3-[(phenylcarbonyl)amino]phenyl}sulfonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the sulfonyl group, and the esterification process. Common reagents used in these reactions include ethyl chloroformate, piperazine, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-ethoxy-3-[(phenylcarbonyl)amino]phenyl}sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted piperazine compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
Ethyl 4-({4-ethoxy-3-[(phenylcarbonyl)amino]phenyl}sulfonyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({4-ethoxy-3-[(phenylcarbonyl)amino]phenyl}sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-({4-ethoxy-3-[(phenylcarbonyl)amino]phenyl}sulfonyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4-phenylbutyrate: Similar in structure but lacks the piperazine ring and sulfonyl group.
Ethyl 4-(ethyloxy)-2-oxobut-3-enoate: Contains an ethoxy group but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
ethyl 4-(3-benzamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-3-30-20-11-10-18(16-19(20)23-21(26)17-8-6-5-7-9-17)32(28,29)25-14-12-24(13-15-25)22(27)31-4-2/h5-11,16H,3-4,12-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMCWGYVHRJATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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